tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-ethyl-3-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4
Substitution: TsCl, triethylamine
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of tosylate derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development .
Medicine
In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research into their pharmacological properties could lead to the development of new medications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the ethyl group at the 3-position of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVZWCQFLWMTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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